cis-3-Methyl-1-phenethyl-4-(phenylamino)piperidine-4-carboxamide (CAS 61085-92-5) is a highly specialized, stereopure piperidine intermediate critical for the synthesis of advanced 4-anilidopiperidine analgesics, including lofentanil and cis-3-methylfentanyl [1]. Characterized by its 4-carboxamide functional group and a strictly cis-oriented 3-methyl substituent relative to the 4-phenylamino group, this compound serves as a stable, late-stage precursor. In industrial and advanced laboratory settings, it is primarily procured to bypass the lower-yielding early steps of the Strecker synthesis, providing a direct, stereochemically defined route to high-affinity mu-opioid receptor agonists without the need for complex diastereomeric separations [2].
Substituting this compound with its trans-isomer, its unmethylated analog (1-phenethyl-4-(phenylamino)piperidine-4-carboxamide), or its upstream nitrile precursor introduces severe process and performance liabilities. The trans-isomer yields downstream active pharmaceutical ingredients (APIs) with up to an 8-fold reduction in target receptor affinity, rendering it pharmacologically unviable for high-potency applications [1]. Meanwhile, attempting to use the unmethylated carfentanil precursor fails to replicate the distinct binding profile imparted by the 3-methyl group. Furthermore, procuring the upstream 4-cyano intermediate instead of the 4-carboxamide forces the buyer to manage severe toxicity risks associated with potential hydrogen cyanide release during hydrolysis, while also inheriting the burden of separating the cis/trans diastereomeric mixture [2].
The synthesis of 3-methyl-4-anilidopiperidines via the Strecker route inherently produces a diastereomeric mixture of cis and trans isomers, typically in a 70:30 ratio [1]. Procuring the pre-isolated cis-carboxamide (CAS 61085-92-5) guarantees 100% utilization of the starting material in downstream synthesis. In contrast, starting from the mixed 4-cyano intermediate requires labor-intensive fractional crystallization, resulting in a minimum 30% material loss and significantly increased processing time to achieve the required stereopurity [2].
| Evidence Dimension | Downstream synthetic yield retention |
| Target Compound Data | 100% utilization (pre-isolated cis-isomer) |
| Comparator Or Baseline | Mixed cis/trans 4-cyano precursor (~70% maximum theoretical yield of cis-isomer) |
| Quantified Difference | Eliminates >30% material loss and bypasses the crystallization bottleneck |
| Conditions | Standard hydrolysis and esterification workflows for 3-methylfentanyl/lofentanil synthesis |
Procuring the stereopure cis-carboxamide directly maximizes API yield and eliminates the most labor-intensive purification step in the synthetic route.
The target 4-carboxamide is a highly stable, crystalline solid that undergoes controlled hydrolysis to the carboxylic acid without hazardous off-gassing [1]. Its immediate synthetic predecessor, 4-cyano-3-methyl-1-phenethyl-4-(phenylamino)piperidine, poses significant handling risks due to the potential release of toxic hydrogen cyanide (HCN) gas during the harsh acidic or basic hydrolysis required to convert the nitrile to the amide [2]. Procuring the carboxamide directly removes the cyanide hazard from the buyer's facility.
| Evidence Dimension | Toxic gas generation risk during downstream hydrolysis |
| Target Compound Data | Zero HCN release (amide to acid hydrolysis) |
| Comparator Or Baseline | 4-Cyano intermediate (high risk of HCN release during nitrile hydration) |
| Quantified Difference | Complete elimination of cyanide toxicity risks during processing |
| Conditions | Strong acid/base reflux conditions required for functional group conversion |
Direct procurement of the carboxamide significantly lowers environmental, health, and safety (EHS) compliance costs by removing cyanide handling from the workflow.
The precise cis-3-methyl configuration of this precursor is the primary determinant of the high potency of its downstream APIs. Pharmacological evaluations of 3-methylfentanyl derivatives demonstrate that APIs synthesized from the cis-precursor exhibit approximately 8 times greater analgesic potency and mu-opioid receptor affinity than those derived from the trans-precursor [1]. Furthermore, they are vastly more potent than derivatives lacking the 3-methyl group entirely, which are derived from the standard carfentanil intermediate [2].
| Evidence Dimension | Relative analgesic potency of downstream API |
| Target Compound Data | High potency (e.g., cis-3-methylfentanyl is ~7,000x more potent than morphine) |
| Comparator Or Baseline | Trans-isomer precursor (yields API ~1,000x more potent than morphine) |
| Quantified Difference | ~7- to 8-fold increase in downstream API potency |
| Conditions | In vivo analgesic assays (e.g., tail-withdrawal test) of the final synthesized APIs |
Selecting the cis-isomer is an absolute requirement for researchers and manufacturers targeting high-affinity opioid receptor agonists, as the trans-isomer fails to meet the required pharmacological benchmarks.
As the direct precursor to lofentanil and cis-3-methylfentanyl, this compound is a highly efficient starting material for analytical laboratories synthesizing certified reference materials (CRMs) for forensic and toxicological screening, ensuring the correct stereochemistry of the final standard [1].
The defined cis-stereochemistry allows researchers to isolate the steric effects of the 3-methyl group on mu-opioid receptor affinity, making it an essential building block for neuropharmacological research comparing substituted versus unsubstituted 4-anilidopiperidines [2].
For facilities lacking the specialized safety infrastructure to handle cyanide-releasing nitrile intermediates, procuring this stable carboxamide enables the safe, high-yield scale-up of advanced opioid APIs without the bottleneck of diastereomeric resolution [1].